molecular formula C23H23OP B3068607 2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde CAS No. 669091-00-3

2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde

Cat. No. B3068607
CAS RN: 669091-00-3
M. Wt: 346.4 g/mol
InChI Key: PQIAXRGPKDEYLW-UHFFFAOYSA-N
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Description

“2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde” is a reactant for asymmetric hydrogenation .


Molecular Structure Analysis

The molecular formula of “2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde” is C23H23OP . The molecular weight is 346.40 g/mol . The InChI string is InChI=1S/C23H23OP/c1-16-9-17 (2)12-21 (11-16)25 (22-13-18 (3)10-19 (4)14-22)23-8-6-5-7-20 (23)15-24/h5-15H,1-4H3 .


Chemical Reactions Analysis

This compound is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 106-110°C . It has a XLogP3-AA value of 5.5, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and four rotatable bonds .

Scientific Research Applications

Ligand Synthesis and Coordination Chemistry

2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde and related compounds have been explored for their potential in ligand synthesis and coordination chemistry. For instance, Shah et al. (2000) investigated tetraarylphenyls as sterically demanding ligands for synthesizing compounds with two low-coordinate phosphorus centers. Their work involved synthesizing bis(phosphaalkenes) and bis(diphosphene) using a bis(dichlorophosphine) compound and benzaldehyde derivatives (Shah et al., 2000). Similarly, Bania et al. (2007) reported the structural features of ortho-hydroxy bis-phenols, including those derived from reactions with aldehydes like 2-naphthaldehyde and terephthaldehyde (Bania et al., 2007).

Catalysis and Synthesis

Research has shown that derivatives of 2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde can act as catalysts in various chemical reactions. Ito et al. (2006) demonstrated the use of bis(oxazolinyl)-3,5-dimethylphenylrhodium and -iridium complexes in asymmetric synthesis, indicating their potential as catalysts (Ito et al., 2006). Another study by Zuyls et al. (2008) highlighted the use of tris(formamidinato)lanthanum(III) complexes, including those with 2,6-dimethylphenyl formamidinate, as catalysts in the Tishchenko reaction (Zuyls et al., 2008).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

It is known to be a ligand suitable for various coupling reactions .

Mode of Action

The compound acts as a ligand in several types of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions . In these reactions, it facilitates the coupling of two different components to form a new compound.

Result of Action

The molecular and cellular effects of 2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde’s action would depend on the specific coupling reactions it is involved in . As a ligand, it facilitates the formation of new compounds, which could have a variety of effects depending on their structure and properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde. For instance, it should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability . It is also sensitive to air . These factors should be considered when handling and using this compound.

properties

IUPAC Name

2-bis(3,5-dimethylphenyl)phosphanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23OP/c1-16-9-17(2)12-21(11-16)25(22-13-18(3)10-19(4)14-22)23-8-6-5-7-20(23)15-24/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIAXRGPKDEYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C=O)C3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746286
Record name 2-[Bis(3,5-dimethylphenyl)phosphanyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde

CAS RN

669091-00-3
Record name 2-[Bis(3,5-dimethylphenyl)phosphanyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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